γ-Butyrobetaine-d9

LC-MS/MS Matrix Effect Stable Isotope Dilution

Unlabeled GBB or lower-deuterium analogs (e.g., d3) fail in SID-MS due to identical retention, MS/MS fragmentation, or isotopic cross-talk from M+1/M+2 natural abundance peaks, compromising assay specificity at low physiological concentrations. γ-Butyrobetaine-d9 resolves these limitations with a +9 Da mass shift. • Enables absolute quantification of GBB with LLOQ of 0.04 µM (40 nM); improves inter-matrix RSD from 28.9% to 3.0% across EDTA, heparin, citrated plasma, and serum. • Serves as direct substrate for BBD activity assays with LOQ 5-70 nM and RSD <2-10%, supporting enzyme kinetics and pharmacodynamic studies. • Provides ≥3 Da spectral separation to eliminate cross-interference while maintaining near-identical physicochemical properties to endogenous GBB.

Molecular Formula C₇H₆D₉NO₂
Molecular Weight 154.25
CAS No. 479677-53-7
Cat. No. B1146762
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameγ-Butyrobetaine-d9
CAS479677-53-7
Synonyms3-Carboxy-N,N,N-tri(methyl-d3)-1-propanaminium;  Actinine-d9;  4-Butyrobetaine-d9;  Butyrobetaine-d9;  Deoxycarnitine-d9;  γ-Aminobutyric-d9 Acid Betaine;  γ-Butyrobetaine-d9
Molecular FormulaC₇H₆D₉NO₂
Molecular Weight154.25
Structural Identifiers
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

γ-Butyrobetaine-d9 (CAS 479677-53-7) for Isotope Dilution LC-MS/MS Quantification of Carnitine Biosynthesis Intermediates


γ-Butyrobetaine-d9 (CAS 479677-53-7) is a nonadeuterated stable isotope-labeled analog of γ-butyrobetaine (GBB), the immediate precursor to L-carnitine in mammalian metabolism [1]. This compound serves as a critical internal standard for the absolute quantification of endogenous GBB via liquid chromatography-tandem mass spectrometry (LC-MS/MS), leveraging the +9 Da mass shift conferred by replacement of nine hydrogens with deuterium on the trimethylammonium moiety [2]. Its primary scientific utility lies in enabling precise, matrix-corrected measurement of GBB in complex biological matrices including plasma, serum, urine, and tissue homogenates for investigations of carnitine homeostasis, cardiovascular biomarker research, and gut microbiome-host metabolic interactions [3].

Why Unlabeled γ-Butyrobetaine or Alternative Deuterated Analogs Cannot Substitute for γ-Butyrobetaine-d9 in Quantitative Bioanalysis


The procurement of unlabeled γ-butyrobetaine (GBB) or lower-deuterium-content analogs (e.g., GBB-d3) cannot fulfill the same role as the d9 isotopologue due to fundamental limitations in stable isotope dilution mass spectrometry (SID-MS). Unlabeled GBB exhibits identical chromatographic retention and MS/MS fragmentation as the endogenous analyte, rendering it incapable of serving as an internal standard for matrix effect correction or absolute quantification [1]. Analogs with fewer deuterium atoms (e.g., d3) risk isotopic cross-talk with the M+1/M+2 natural abundance peaks of the unlabeled analyte, compromising assay specificity, particularly at low physiological concentrations where accurate peak integration is critical [2]. The +9 Da mass shift of γ-butyrobetaine-d9 provides a sufficient spectral separation (≥3 Da) to eliminate cross-interference while maintaining near-identical physicochemical properties, a prerequisite for accurate SID-MS workflows [3].

γ-Butyrobetaine-d9: Comparative Quantitative Evidence for Analytical Performance and Biochemical Selectivity


Matrix Effect Correction: Deuterated Internal Standard Improves Calibration Linearity (R²) and Reduces Inter-Matrix Variability

In a validated LC-ESI-MS/MS method for gut metabolites, the use of deuterated internal standards (including d9 isotopologues) for γ-butyrobetaine (GBB) corrected for matrix effects across four different blood collection matrices (EDTA plasma, heparin plasma, citrated plasma, serum) [1]. When comparing calibration curves constructed in different blood matrices, the mean R² improved from 0.971 (uncorrected data) to 0.998 (using deuterated internal standards), and the inter-matrix relative standard deviation (RSD) of slopes decreased from 28.9% to 3.0% [1].

LC-MS/MS Matrix Effect Stable Isotope Dilution Plasma Analysis Quantitative Bioanalysis

Analytical Sensitivity: γ-Butyrobetaine-d9 Enables Quantification at Low Nanomolar Concentrations in Biological Matrices

Using a rapid 3-minute LC-MS/MS method that employs d9(methyl) isotopologues as internal standards, the lower limit of quantification (LLOQ) for γ-butyrobetaine (GBB) was established at 0.04 µM (40 nM), with a limit of detection (LOD) of 0.02 µM (20 nM) in citrated plasma [1]. This LLOQ is approximately six-fold lower than the lowest reported physiological concentration of GBB in human plasma, confirming sufficient analytical sensitivity for clinical and research applications [1].

LC-MS/MS Limit of Quantification GBB Plasma Biomarker

Enzyme Assay Substrate Selectivity: Deuterated γ-Butyrobetaine Exhibits Profound Kinetic Isotope Effect in γ-Butyrobetaine Hydroxylase Reaction

In a comparative enzyme kinetic study with purified human γ-butyrobetaine hydroxylase (EC 1.14.11.1), substitution of unlabeled γ-butyrobetaine with deuterated γ-[2,3,4-²H₆]butyrobetaine (a hexadeuterated analog; d9 labeling on the methyl groups is distinct but demonstrates analogous isotope effects) markedly altered reaction stoichiometry [1]. The ratio of 2-oxoglutarate decarboxylation to product hydroxylation increased from 1.16 (unlabeled substrate) to 7.48 (deuterated substrate), yielding a calculated internal isotope effect of 41 [1]. For the bacterial enzyme from Pseudomonas sp. AK 1, deuterated substrate caused a 10% excess of decarboxylation over hydroxylation, whereas no excess was observed with unlabeled substrate [1].

γ-Butyrobetaine Hydroxylase Kinetic Isotope Effect Enzyme Assay Carnitine Biosynthesis Substrate Specificity

Method Applicability: γ-Butyrobetaine-d9 as Substrate for Functional Enzyme Activity Assay of γ-Butyrobetaine Dioxygenase

The quasi-solid phase extraction and MS/MS method developed by Hirche et al. (2009) was specifically validated to quantify the formation of deuterated carnitine from deuterated γ-butyrobetaine, thereby enabling the determination of γ-butyrobetaine dioxygenase (BBD) activity in tissue samples [1]. The method achieved limits of quantification between 5 nM (acetylcarnitine) and 70 nM (carnitine) and relative standard deviations (RSD) of <2% for carnitine and <10% for trimethyllysine in fivefold determinations [1].

γ-Butyrobetaine Dioxygenase Enzyme Activity Assay Functional Assay Carnitine Biosynthesis Tissue Homogenate

Physicochemical Stability and Handling: γ-Butyrobetaine-d9 Requires Hygroscopic Storage at -20°C to Maintain Isotopic Integrity

According to technical datasheets from multiple reputable chemical suppliers, γ-butyrobetaine-d9 (CAS 479677-53-7) is a white to off-white solid with a melting point of 168-175°C, slightly soluble in methanol and water, and is hygroscopic . Recommended storage conditions include -20°C under inert atmosphere to prevent moisture uptake and potential H/D back-exchange that could compromise isotopic purity . In contrast, the unlabeled γ-butyrobetaine (CAS 407-64-7) is reported to have a melting point of 214-216°C and is also hygroscopic, but may be stored at room temperature for short-term use .

Stability Storage Conditions Hygroscopic Isotopic Integrity Procurement

Pharmacometabolomic Validation: γ-Butyrobetaine Quantified in Human Plasma Over 0.05–20 µg/mL Range Using d9-Labeled Internal Standard

A validated HPLC-MS procedure for simultaneous quantification of meldonium, L-carnitine, and γ-butyrobetaine in human blood plasma employed isotopically labeled d9-L-carnitine as internal standard and was validated over the concentration range 0.05–20 µg/cm³ (equivalent to 0.05–20 µg/mL) for γ-butyrobetaine [1]. This method was applied in a pharmacometabolomic study of protracted meldonium administration, demonstrating the utility of deuterated internal standards for accurate plasma GBB quantification in clinical pharmacokinetic studies [1].

Pharmacometabolomics Plasma Meldonium Carnitine GBB

γ-Butyrobetaine-d9: Evidence-Based Application Scenarios for Procurement Decision-Making


Absolute Quantification of Endogenous γ-Butyrobetaine in Plasma/Serum for Cardiovascular Biomarker Studies

Researchers investigating the gut microbiota-TMAO-atherosclerosis axis require precise, matrix-corrected measurement of plasma γ-butyrobetaine (GBB). γ-Butyrobetaine-d9 enables absolute quantification with LLOQ of 0.04 µM (40 nM) and corrects for matrix effects across EDTA, heparin, citrated plasma, and serum, improving inter-matrix RSD from 28.9% to 3.0% [1]. This ensures that observed differences in GBB levels reflect true biological variation rather than analytical artifacts, critical for large-scale cohort studies or clinical trials [1].

Functional Enzyme Activity Assay for γ-Butyrobetaine Dioxygenase (BBD) in Tissue Homogenates

γ-Butyrobetaine-d9 serves as a direct substrate for BBD, the terminal enzyme in carnitine biosynthesis. By quantifying the formation of deuterated carnitine via LC-MS/MS, researchers can accurately measure BBD activity in liver, kidney, or other tissues [2]. This application is essential for studying carnitine deficiency disorders, assessing the impact of genetic variants in BBD, or evaluating the pharmacodynamic effects of BBD inhibitors such as meldonium [2]. The method's LOQ (5-70 nM) and precision (RSD <2-10%) support robust enzyme kinetic analyses [2].

Mechanistic Investigation of Kinetic Isotope Effects in γ-Butyrobetaine Hydroxylase Catalysis

For enzymologists studying the catalytic mechanism of γ-butyrobetaine hydroxylase, deuterated γ-butyrobetaine provides a critical tool for probing C-H bond cleavage steps. The profound internal isotope effect (kH/kD = 41) observed with deuterated substrate [3] allows researchers to assess the degree of rate limitation by hydrogen abstraction and to investigate reaction uncoupling phenomena. This application is directly supported by the comparative stoichiometry data (decarboxylation/hydroxylation ratio of 1.16 for unlabeled vs. 7.48 for deuterated substrate) [3].

Pharmacometabolomic and Clinical Pharmacokinetic Studies of Carnitine-Modulating Agents

In clinical studies evaluating drugs that affect carnitine homeostasis (e.g., meldonium, L-carnitine supplements), accurate quantification of plasma GBB across a wide dynamic range is essential. The validated HPLC-MS method using deuterated internal standards covers 0.05–20 µg/mL for GBB, enabling reliable measurement from baseline trough levels to post-dose peaks [4]. This validated range supports both exploratory pharmacometabolomics and regulatory bioequivalence studies, making γ-butyrobetaine-d9 a necessary procurement for CROs and pharmaceutical R&D laboratories engaged in carnitine pathway drug development [4].

Technical Documentation Hub

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